molecular formula C13H12N2O2S B3006932 N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine CAS No. 1286726-54-2

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine

Cat. No.: B3006932
CAS No.: 1286726-54-2
M. Wt: 260.31
InChI Key: WCRQESUVTZUMBW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is involved in the synthesis of diverse chemical compounds, exhibiting a wide range of applications in chemical research. For instance, its derivatives are utilized in the synthesis of fluorinated heterocyclic compounds through photochemical methodologies, indicating its potential in developing compounds with unique chemical properties (Buscemi et al., 2001). Additionally, its structural analogs have been synthesized to explore their insecticidal activities, suggesting its utility in the development of novel insecticides (Luo Xian, 2011).

Biological and Pharmacological Activities

The compound and its related structures have shown promising results in biological evaluations, particularly as potential inhibitors in kinase-related studies. Novel compounds derived from it have been prepared and tested for their inhibitory potency against protein kinases, highlighting its significance in therapeutic applications, especially in cancer research (Loidreau et al., 2013). The chemical framework of this compound is instrumental in the synthesis of compounds with antiproliferative and antiangiogenic activities, underscoring its potential in anticancer drug development (Romagnoli et al., 2015).

Chemical Reactions and Syntheses

The compound plays a crucial role in various chemical reactions, contributing to the synthesis of new chemical entities. It serves as a key precursor in the preparation of compounds exhibiting leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines, demonstrating its utility in medicinal chemistry and drug discovery processes (Kuramoto et al., 2008). Moreover, its involvement in the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on its core structure highlights its versatility in heterocyclic chemistry, paving the way for the discovery of compounds with diverse biological activities (El-Essawy & Rady, 2011).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRQESUVTZUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.